Ethyl 4-Butyrylbenzoate: A Comprehensive Technical Guide for Scientific Professionals
Ethyl 4-Butyrylbenzoate: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Exploration of the Synthesis, Properties, and Potential Applications of a Versatile Benzoate Derivative
Introduction
Ethyl 4-butyrylbenzoate, systematically known as ethyl 4-butanoylbenzoate, is an aromatic ester that has garnered interest within the scientific community for its potential applications in organic synthesis and as a versatile intermediate in the development of novel compounds. This technical guide provides a comprehensive overview of its chemical structure, nomenclature, synthesis, and physicochemical properties, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The structural motif of a para-substituted benzoic acid ester combined with a butyryl group presents a unique scaffold for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.
Chemical Structure and Nomenclature
Ethyl 4-butyrylbenzoate is characterized by a benzene ring substituted at the 1 and 4 positions with an ethyl ester group and a butyryl (butanoyl) group, respectively. This substitution pattern is crucial to its chemical reactivity and potential biological activity.
1.1. IUPAC Name and Synonyms
The systematic name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 4-butanoylbenzoate .
Common synonyms include:
-
Ethyl 4-butyrylbenzoate
-
4-Butyrylbenzoic acid ethyl ester
-
Ethyl p-butyrylbenzoate
1.2. Molecular Formula and Weight
-
Molecular Formula: C₁₃H₁₆O₃
-
Molecular Weight: 220.26 g/mol
1.3. Structural Representation
The chemical structure of Ethyl 4-butyrylbenzoate can be visualized as follows:
Caption: Chemical structure of Ethyl 4-butyrylbenzoate.
Synthesis of Ethyl 4-Butyrylbenzoate
The synthesis of Ethyl 4-butyrylbenzoate is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 4-butyrylbenzoic acid, via a Friedel-Crafts acylation reaction. The second step is the esterification of this carboxylic acid with ethanol, commonly through a Fischer esterification.
2.1. Step 1: Synthesis of 4-Butyrylbenzoic Acid via Friedel-Crafts Acylation
The Friedel-Crafts acylation of a substituted benzene, such as toluene, followed by oxidation of the methyl group, or the direct acylation of benzene with a precursor that can be converted to the carboxylic acid, are common routes. For the purpose of this guide, we will outline the conceptual workflow for the synthesis of the key intermediate, 4-butyrylbenzoic acid.
Caption: Conceptual workflow for the synthesis of 4-butyrylbenzoic acid.
2.2. Step 2: Fischer Esterification of 4-Butyrylbenzoic Acid
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 4-butyrylbenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield Ethyl 4-butyrylbenzoate.
2.2.1. Representative Experimental Protocol for Fischer Esterification
The following is a representative, step-by-step methodology for the synthesis of Ethyl 4-butyrylbenzoate based on the principles of Fischer esterification.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-butyrylbenzoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain pure Ethyl 4-butyrylbenzoate.
Physicochemical Properties
Due to the limited availability of experimentally determined data for Ethyl 4-butyrylbenzoate in peer-reviewed literature, the following properties are largely based on predictions from its chemical structure and data from analogous compounds.
| Property | Predicted Value/Information |
| Appearance | Expected to be a colorless to pale yellow liquid or a low-melting solid at room temperature. |
| Melting Point | While not experimentally determined, it is expected to be a low-melting solid. For comparison, 4-butyrylbenzoic acid has a melting point of 100-113 °C.[1][2] |
| Boiling Point | Predicted to be higher than that of ethyl benzoate (212 °C) due to the presence of the butyryl group. |
| Solubility | Expected to be soluble in common organic solvents such as ethanol, diethyl ether, and acetone, with low solubility in water. |
| Spectroscopic Data | ¹H NMR: Expected to show signals for the aromatic protons, the ethyl group of the ester (a quartet and a triplet), and the butyryl group (a triplet, a sextet, and a triplet). ¹³C NMR: Expected to show signals for the carbonyl carbons of the ester and ketone, the aromatic carbons, and the aliphatic carbons of the ethyl and butyryl groups. IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretching of the ester and the ketone, as well as C-O stretching and aromatic C-H stretching. |
Reactivity and Potential Applications in Drug Development
The chemical structure of Ethyl 4-butyrylbenzoate offers several sites for chemical modification, making it a versatile intermediate in organic synthesis.
4.1. Key Reaction Sites
-
Ester Group: The ethyl ester can undergo hydrolysis to revert to the carboxylic acid, or transesterification with other alcohols. It can also be reduced to an alcohol or react with Grignard reagents.
-
Ketone Group: The carbonyl of the butyryl group can be reduced to a secondary alcohol, which can then be further functionalized. It can also undergo reactions typical of ketones, such as alpha-halogenation.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new functional groups.
4.2. Relevance in Pharmaceutical Research
While there are no direct reports of Ethyl 4-butyrylbenzoate being a key intermediate in the synthesis of a specific commercial drug, the butyrylbenzoate scaffold is of interest in medicinal chemistry. Benzophenone and its derivatives, which share a similar structural motif, are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including some benzodiazepines.[3]
The presence of both a ketone and an ester group allows for orthogonal chemical transformations, enabling the synthesis of a diverse library of compounds for screening in drug discovery programs. The butyryl chain can be modified to modulate lipophilicity, a key parameter in determining the pharmacokinetic properties of a drug candidate. Furthermore, the aromatic ring can be functionalized to introduce pharmacophoric groups that can interact with biological targets.
Conclusion
Ethyl 4-butyrylbenzoate is a valuable chemical entity with a well-defined structure and accessible synthetic routes. While detailed experimental data on its physical properties are not extensively documented, its chemical reactivity is predictable based on its functional groups. For researchers and scientists in drug development, Ethyl 4-butyrylbenzoate represents a promising starting material and a versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its utility lies in the strategic combination of an aromatic core with two distinct and reactive functional groups, offering a platform for the creation of diverse molecular architectures.
References
-
The Good Scents Company. (n.d.). 4-butyl benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Butylbenzoic acid. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Butoxybenzoic acid. Retrieved from [Link]
-
Clark, J. (2016). Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
Chemistry unlocked 1.0. (2024, March 12). Friedel Crafts Acylation of Benzene | Acylation of Benzene | Friedel crafts Acylation Reaction [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]
-
Zhou, Y., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC. [Link]
-
PG.CHEMEASY. (2019, December 10). Friedel-Crafts acylation reaction-Friedel-Crafts acylation of benzene-phenol-anisole and chloro benzene. Retrieved from [Link]
-
University of the West Indies. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]
-
Zhou, Y., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]
-
Hassan, A. H. E., & Lee, Y. S. (2022). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 45, 108697. [Link]
-
The Organic Chemistry Tutor. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses [Video]. YouTube. [Link]

